Cas no 110932-40-6 ((5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is a sulfur-containing heterocyclic compound featuring a thiazolone core with a biphenyl-4-ylmethylene substituent at the 5-position and a mercapto group at the 2-position. This structure confers potential reactivity as a Michael acceptor or nucleophile, making it useful in synthetic organic chemistry and medicinal chemistry research. The biphenyl moiety enhances lipophilicity, which may improve membrane permeability in biological studies. The compound’s conjugated system allows for UV/Vis detection, facilitating analytical applications. Its thiol group offers versatility for further functionalization, such as disulfide formation or metal coordination. Suitable for use as an intermediate in the development of pharmacologically active molecules or materials science applications.
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one structure
110932-40-6 structure
Product name:(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No:110932-40-6
MF:C16H11NOS2
MW:297.39464
MDL:MFCD04969056
CID:871698

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • (E)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(BIPHENYL-4-YLMETHYLENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE
    • (5E)-5-(biphenyl-4-ylmethylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
    • Theonellapeptolide1d
    • (5E)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • Albb-009161
    • CHEMBRDG-BB 3018354
    • ART-CHEM-BB B018354
    • 5-(4-phenylbenzylidene)-2-thioxo-thiazolidin-4-one
    • 5-[(4-phenylphenyl)methylene]-2-thioxo-4-thiazolidinone
    • (5E)-5-(4-phenylbenzylidene)-2-thioxo-thiazolidin-4-one
    • 5-[(4-phenylphenyl)methylene]-2-thioxo-thiazolidin-4-one
    • (5E)-5-[(4-phenylphenyl)methylene]-2-thioxo-4-thiazolidinone
    • (5E)-5-[(4-phenylphenyl)methylene]-2-thioxo-thiazolidin-4-one
    • (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
    • MDL: MFCD04969056

Computed Properties

  • Exact Mass: 297.02800

Experimental Properties

  • PSA: 93.53000
  • LogP: 3.68930

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one Security Information

  • HazardClass:IRRITANT

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E320608-500mg
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
110932-40-6
500mg
$ 115.00 2022-06-05
A2B Chem LLC
AD65174-5g
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5h)-one
110932-40-6 >95%
5g
$564.00 2024-04-20
A2B Chem LLC
AD65174-10g
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5h)-one
110932-40-6 >95%
10g
$689.00 2024-04-20
A2B Chem LLC
AD65174-1g
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5h)-one
110932-40-6 >95%
1g
$384.00 2024-04-20
Chemenu
CM372525-5g
(E)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-mercaptothiazol-4(5H)-one
110932-40-6 95%+
5g
$370 2023-03-07
Chemenu
CM372525-1g
(E)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-mercaptothiazol-4(5H)-one
110932-40-6 95%+
1g
$119 2023-03-07
Matrix Scientific
040185-500mg
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
110932-40-6
500mg
$76.00 2023-09-05
TRC
E320608-50mg
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
110932-40-6
50mg
$ 50.00 2022-06-05
TRC
E320608-100mg
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
110932-40-6
100mg
$ 65.00 2022-06-05
A2B Chem LLC
AD65174-500mg
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5h)-one
110932-40-6 >95%
500mg
$370.00 2024-04-20

Additional information on (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Compound Introduction: (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 110932-40-6)

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound with significant potential in the field of pharmaceutical and biochemical research. Its molecular structure, featuring a thiazole core conjugated with a biphenyl group and a mercapto functional group, makes it an intriguing candidate for further exploration in drug discovery and molecular biology.

The compound's unique structural features—specifically the biphenyl-4-ylmethylene moiety and the presence of a sulfur atom in the thiazole ring—suggest its utility in various biochemical interactions. These characteristics have prompted researchers to investigate its possible applications in modulating enzyme activity, particularly in pathways involving oxidative stress and inflammation.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The mercapto group in (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one introduces reactivity that could be exploited for designing molecules capable of interacting with biological targets. This reactivity has been observed in related compounds, where the mercapto group participates in disulfide bond formation, a key mechanism in many biological processes.

In the context of contemporary pharmaceutical research, this compound has garnered attention for its potential role as an intermediate in synthesizing more complex molecules. The biphenyl ring enhances lipophilicity, which is often a desirable property for drug candidates aiming to cross biological membranes. This combination of features makes it a valuable building block for further chemical modifications and functionalization.

The thiazole core itself is well-documented for its presence in numerous bioactive natural products and synthetic drugs. Its stability under various conditions and its ability to engage with biological systems make it a cornerstone in medicinal chemistry. Researchers have leveraged thiazole derivatives to develop treatments for bacterial infections, cardiovascular diseases, and even certain types of cancer.

One of the most compelling aspects of (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is its potential as a scaffold for developing novel therapeutic agents. The structural motif allows for diverse modifications at multiple positions, enabling chemists to tailor properties such as solubility, bioavailability, and target specificity. This flexibility has driven interest in exploring its pharmacological profile through both computational modeling and experimental validation.

In computational studies, virtual screening techniques have been employed to identify potential binding interactions between this compound and biological targets such as kinases or proteases. These simulations suggest that the biphenyl moiety could interact favorably with hydrophobic pockets in protein active sites, while the mercapto group might engage in polar interactions or disulfide bond formation with cysteine residues.

The compound's relevance extends to its role as a precursor in synthesizing more complex molecules with targeted biological activities. For instance, derivatives of this thiazole structure have been investigated for their anti-inflammatory properties by modifying the biphenyl substituent or introducing additional functional groups. Such modifications can fine-tune the molecule's pharmacokinetic properties while maintaining or enhancing its biological efficacy.

Epidemiological and preclinical data suggest that compounds with similar structural motifs may contribute to managing chronic diseases by modulating inflammatory pathways. The mercapto group's ability to interact with thiols on enzymes or proteins could disrupt aberrant signaling cascades involved in conditions like arthritis or neurodegenerative disorders. This hypothesis remains under investigation but underscores the compound's potential therapeutic value.

The synthesis of (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been utilized to construct the biphenyl-thiazole core efficiently. These methods not only improve yield but also allow for greater control over regioselectivity—a critical factor when designing complex molecules.

The compound's stability under various conditions has been assessed through spectroscopic and thermal analysis techniques. These studies indicate that it maintains structural integrity under standard storage conditions but may degrade when exposed to extreme pH levels or prolonged UV light exposure. Such information is crucial for optimizing its use in laboratory settings and future industrial applications.

The growing interest in heterocyclic compounds like (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one reflects broader trends in pharmaceutical development toward natural product-inspired scaffolds. These molecules often exhibit high affinity for biological targets due to their ability to mimic key structural features found in nature-derived bioactive agents—a strategy that has proven successful across multiple therapeutic areas.

In conclusion, (5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one represents an exciting opportunity for researchers exploring novel pharmacological entities. Its unique combination of structural features—particularly the biphenyl moiety, mercapto group, and thiazole core—positions it as a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs through innovative chemical design.

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